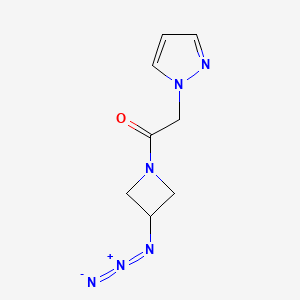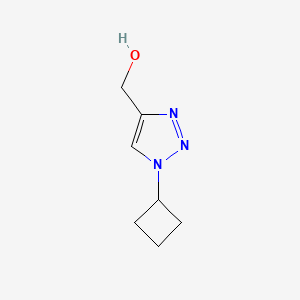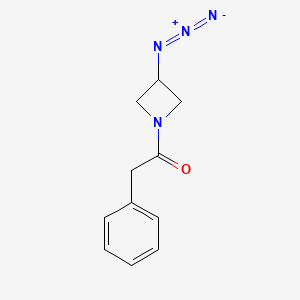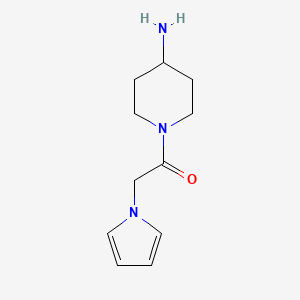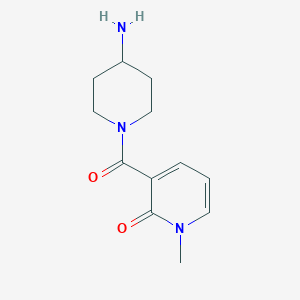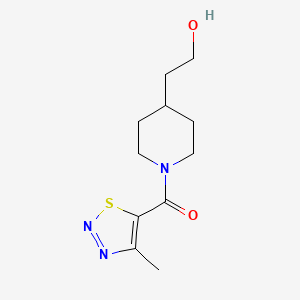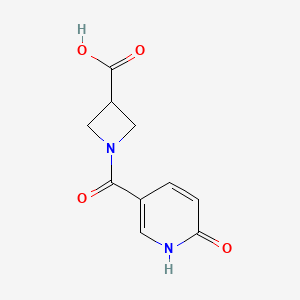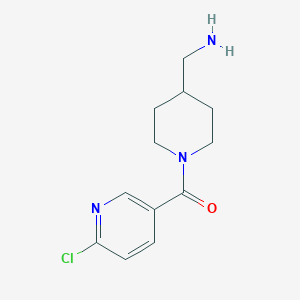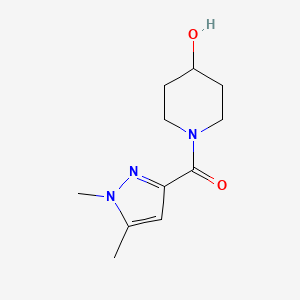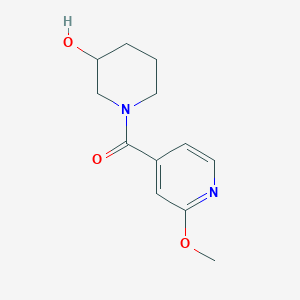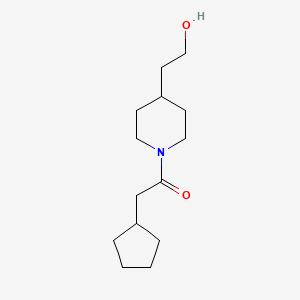
1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
概要
説明
1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is a synthetic organic compound that features an azido group attached to an azetidine ring, which is further connected to a chlorophenyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through acylation reactions, typically using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine or other reduced forms.
Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium azide, halides, and various nucleophiles are employed under suitable conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Amines or other reduced forms of the compound.
Substitution: New compounds with different functional groups replacing the azido group.
科学的研究の応用
1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: It may be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can serve as a probe or reagent in biochemical assays and studies involving azido groups.
Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azido group can participate in bioorthogonal reactions, enabling the study of biological processes in living systems.
類似化合物との比較
Similar Compounds
1-(3-Azidoazetidin-1-yl)-2-phenylethan-1-one: Similar structure but lacks the chlorine atom on the phenyl ring.
1-(3-Azidoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one: Similar structure but with the chlorine atom in a different position on the phenyl ring.
1-(3-Azidoazetidin-1-yl)-2-(2-bromophenyl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may impart distinct properties and applications compared to its analogs.
特性
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-10-4-2-1-3-8(10)5-11(17)16-6-9(7-16)14-15-13/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZQMCHLUZSDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


